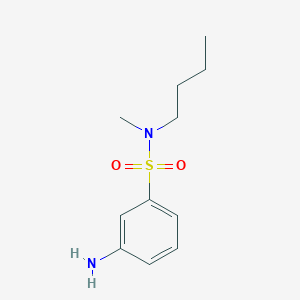

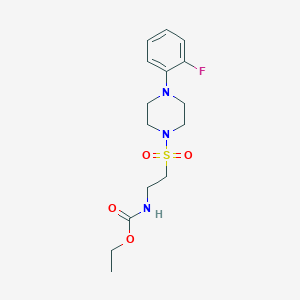

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, also known as N-butyl-N-methylbenzene-1-sulfonamide-3-amine (NBMBSA), is an amine-based compound with a wide range of applications in the fields of science and technology. In particular, it has been used as a starting material for the synthesis of a variety of organic compounds, as well as for its potential biological activities. NBMBSA has also been studied in the fields of biochemistry and physiology, and its biochemical and physiological effects have been explored.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Sulfonamide derivatives are synthesized and structurally analyzed for their potential in various applications. For example, the synthesis of chiral amino sulfinamides demonstrates their use in catalyzing asymmetric reductions, suggesting applications in producing enantiomerically pure compounds (Sun Jian, 2011). Similarly, the study of molecular structures and conformations of sulfonamide compounds through gas electron diffraction and quantum chemical calculations provides insights into their physical and chemical properties, laying the groundwork for further application in medicinal chemistry and material science (V. Petrov et al., 2008).

Medicinal Chemistry and Drug Design

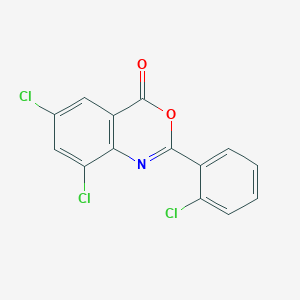

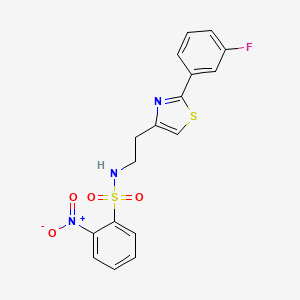

Sulfonamides play a crucial role in drug design due to their presence in many marketed drugs. They are used as inhibitors of enzymes like carbonic anhydrases, which are relevant in treating conditions such as glaucoma. Research into halogenated sulfonamides has shown them to be potent inhibitors of tumor-associated carbonic anhydrase IX, highlighting their potential as antitumor agents (M. Ilies et al., 2003). Additionally, the exploration of sulfonamides incorporating fluorine and 1,3,5-triazine moieties inhibiting Mycobacterium tuberculosis enzymes suggests a new avenue for antimycobacterial agents (M. Ceruso et al., 2014).

Environmental Science and Degradation Studies

The degradation of sulfonamide antibiotics in the environment has been a subject of concern due to their persistence and the potential for promoting antibiotic resistance. Studies have identified novel microbial strategies for eliminating sulfonamide antibiotics, such as ipso-hydroxylation followed by fragmentation, which could inform wastewater treatment processes and environmental remediation efforts (B. Ricken et al., 2013).

Computational and Theoretical Studies

Computational approaches have been applied to understand the electronic properties and biological activities of sulfonamide derivatives. Molecular docking investigations provide insights into how these compounds interact with biological targets, which is crucial for drug development and understanding their mechanism of action (V. Vetrivelan, 2018).

Propriétés

IUPAC Name |

3-amino-N-butyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVFUXEOWKYOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

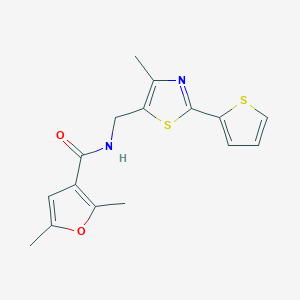

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594650.png)

![9-methyl-3-phenyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594652.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2594653.png)

![Tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate;hydrochloride](/img/structure/B2594654.png)

![N-(4-fluorophenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2594659.png)

![N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B2594664.png)

![N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2594669.png)

![2-[[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2594672.png)